molecular formula C18H18N6O2S B2413275 N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide CAS No. 1396802-07-5

N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2413275
CAS No.: 1396802-07-5
M. Wt: 382.44
InChI Key: KHAUKWIPKUNGFA-UHFFFAOYSA-N
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Description

N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C18H18N6O2S and its molecular weight is 382.44. The purity is usually 95%.
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Biological Activity

N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide is a complex organic compound with potential therapeutic applications. Its structure incorporates several functional groups, including a pyrrolidine moiety and a tetrazole ring, which are known to influence biological activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₈H₁₈N₆O₂S
  • Molecular Weight : 382.4 g/mol
  • CAS Number : 1396802-07-5

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:

  • Anticancer Activity
    • Several studies indicate that this compound exhibits promising anticancer properties. Research published in "Bioorganic & Medicinal Chemistry Letters" highlights its ability to target specific cellular pathways involved in tumor growth and proliferation. The compound may modulate enzyme activities or receptor signaling pathways critical for cancer cell survival and proliferation.
  • Anticonvulsant Activity
    • Preliminary studies have demonstrated anticonvulsant effects in animal models. The compound's mechanism appears to involve interaction with neuronal voltage-sensitive sodium channels, which are crucial for the propagation of electrical signals in the nervous system .
  • Anti-inflammatory Effects
    • The presence of the thiophene moiety suggests potential anti-inflammatory properties. Compounds containing similar structures have been shown to inhibit pro-inflammatory cytokines, indicating that this compound may also exert anti-inflammatory effects through similar mechanisms .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural activity relationship (SAR) studies:

  • Enzyme Modulation : The tetrazole ring may facilitate interactions with various enzymes, potentially leading to altered metabolic pathways involved in disease processes.
  • Receptor Binding : The compound may bind to specific receptors involved in tumor growth or inflammation, thereby inhibiting their activity and leading to therapeutic effects.

Case Studies and Research Findings

StudyFindings
Bioorganic & Medicinal Chemistry LettersDemonstrated anticancer activity by targeting cellular pathways involved in proliferation.
Pharmacological StudiesShowed anticonvulsant activity through binding to sodium channels; effective in MES seizure models .
Inflammation ResearchSuggested potential anti-inflammatory effects by inhibiting cytokine production similar to other thiophene-containing compounds .

Properties

IUPAC Name

N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2S/c25-16(12-15-4-3-11-27-15)19-13-5-7-14(8-6-13)24-21-17(20-22-24)18(26)23-9-1-2-10-23/h3-8,11H,1-2,9-10,12H2,(H,19,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAUKWIPKUNGFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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